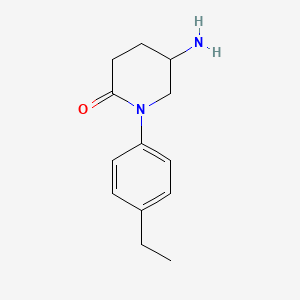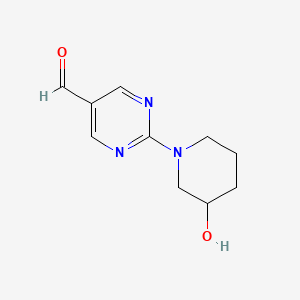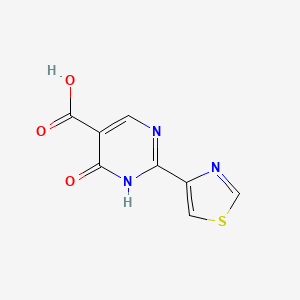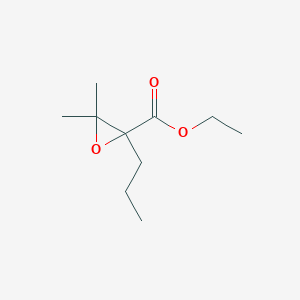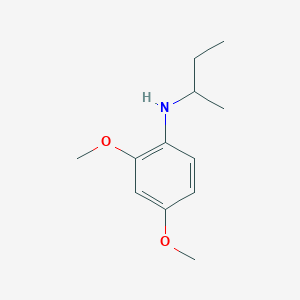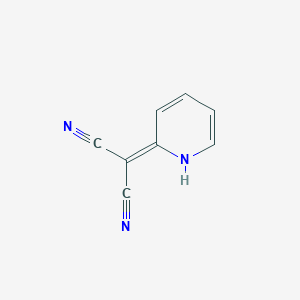
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile is an organic compound with the molecular formula C₈H₅N₃. It is known for its unique structure, which includes a dihydropyridine ring fused with a propanedinitrile group. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of azomethine ylides, which undergo a formal Huisgen 1,3-dipolar cycloaddition with nitrostyrenes to form the desired product . The reaction conditions often include the use of solvents like 1-propanol and bases such as triethylamine (Et₃N) to facilitate the conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methyl-1,2-dihydropyridin-2-ylidene)propanedinitrile: A closely related compound with a similar structure but different substituents.
Pyrrolidin-2-ylidenes: Compounds with a similar core structure but different functional groups.
Uniqueness
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile is unique due to its specific combination of a dihydropyridine ring and a propanedinitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
4664-21-5 |
|---|---|
Molekularformel |
C8H5N3 |
Molekulargewicht |
143.15 g/mol |
IUPAC-Name |
2-(1H-pyridin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H5N3/c9-5-7(6-10)8-3-1-2-4-11-8/h1-4,11H |
InChI-Schlüssel |
WYYSZKPMAWHXPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C#N)C#N)NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



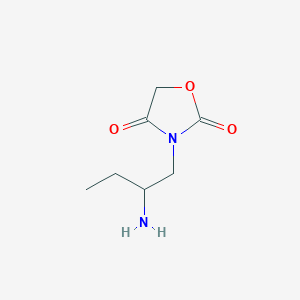
![[(Azetidin-2-yl)methyl]diethylamine](/img/structure/B13201846.png)
![tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13201847.png)
![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]](/img/structure/B13201855.png)
![2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)

